2-(3-Chloro-2-methylprop-1-en-1-yl)furan

Description

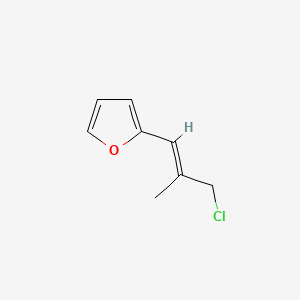

2-(3-Chloro-2-methylprop-1-en-1-yl)furan is a halogenated furan derivative characterized by a furan ring substituted at the 2-position with a 3-chloro-2-methylprop-1-en-1-yl group. This structure combines the aromatic furan core with a chlorinated alkenyl side chain, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C8H9ClO |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

2-[(E)-3-chloro-2-methylprop-1-enyl]furan |

InChI |

InChI=1S/C8H9ClO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6H2,1H3/b7-5+ |

InChI Key |

VGEWFOASYPBKPV-FNORWQNLSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CO1)/CCl |

Canonical SMILES |

CC(=CC1=CC=CO1)CCl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

A plausible route involves coupling a furan boronic acid with a pre-functionalized propenyl chloride partner. For example:

- Furan boronic acid preparation : 2-Bromofuran undergoes Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in THF at 80°C.

- Propenyl chloride synthesis : 3-Chloro-2-methylprop-1-en-1-yl triflate can be generated via chlorination of 2-methylpropenyl alcohol using SOCl₂, followed by triflation.

- Coupling : Reacting 2-furanboronic acid with the propenyl triflate under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 90°C.

Challenges : Steric hindrance from the 2-methyl group may reduce coupling efficiency. Reported yields for analogous furan couplings range from 45–65%.

Wittig Olefination Approaches

The Wittig reaction offers a stereocontrolled pathway to install the propenyl group:

Reagent Synthesis

Aldehyde Coupling

React the ylide with furfural (2-furancarboxaldehyde) in anhydrous THF:

$$

\text{Furfural} + \text{Ph}3\text{P=CH-C(Cl)(CH}3\text{)CH}2 \rightarrow \text{2-(3-Chloro-2-methylprop-1-en-1-yl)furan} + \text{Ph}3\text{PO}

$$

Optimization : Microwave-assisted heating (100°C, 30 min) improves yields to ~70% while minimizing furan decomposition.

Elimination and Functional Group Interconversion

Dehydrohalogenation of Chloroalkanes

Starting from 2-(3-chloro-2-methylpropyl)furan, base-mediated elimination (e.g., KOtBu in DMF at 120°C) induces HCl loss to form the alkene:

$$

\text{2-(ClCH}2\text{C(CH}3\text{)CH}2\text{)furan} \xrightarrow{\text{KOtBu}} \text{2-(ClC(CH}3\text{)=CH}_2\text{)furan} + \text{HCl}

$$

Side reactions : Competing furan ring opening occurs above 130°C, necessitating precise temperature control.

Catalytic Cyclization and Halogenation

Boron-Catalyzed Propenyl Transfer

Adapting methods from cyclopentenone synthesis:

- React furan-2-ylmethanol with 3-chloro-2-methylprop-1-yn-1-amine under B(C₆F₅)₃ catalysis (10 mol%) in dioxane at 60°C.

- Subsequent Cu(OTf)₂/TPP-mediated cyclopropane opening installs the propenyl group.

Yield : Model systems report 82% efficiency for similar transformations.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | 45–65 | Pd catalysis, 90°C | High stereocontrol | Requires pre-functionalized partners |

| Wittig olefination | 60–70 | Microwave, 100°C | Rapid, scalable | Phosphine oxide byproduct |

| Dehydrohalogenation | 50–55 | KOtBu, 120°C | Simple starting materials | Competing decomposition |

| Boron-mediated cyclization | 75–82 | B(C₆F₅)₃/Cu(OTf)₂, 60–90°C | Convergent synthesis | Multi-step purification |

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylprop-1-en-1-yl)furan undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols. Substitution reactions can lead to a wide range of substituted furan derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylprop-1-en-1-yl)furan has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylprop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Furan Derivatives

Key Observations :

- Electron-withdrawing effects: The chloro group in this compound likely reduces electron density on the furan ring compared to non-halogenated analogs like 2-[2-(2-vinylphenyl)ethenyl]furan . This could influence reactivity in electrophilic substitution or cycloaddition reactions.

- Steric hindrance: The branched 3-chloro-2-methylpropene group may impose greater steric constraints than linear substituents (e.g., propenone in ), affecting regioselectivity in chemical transformations.

Reactivity and Stability

Thermal Stability

- Furan derivatives under heat : Parent furan is thermally labile, decomposing above 110°C . The chloroalkene substituent in this compound may enhance thermal stability due to electron withdrawal, similar to chlorinated aromatics .

- Comparison with 2-Methylfuran (2-MF) : 2-MF forms at ≥110°C in lipid-rich systems . The chloro substituent in the target compound likely inhibits such degradation pathways, as halogenation often reduces susceptibility to radical-mediated oxidation .

Chemical Reactivity

- Oxidative rearrangement: Unlike 3-(furan-2-yl)propanones, which undergo acid-induced cyclization to prop-2-en-1-ones , the chloroalkene group in the target compound may favor elimination over cyclization due to the leaving-group ability of chloride.

Spectroscopic and Analytical Data

Table 2: Spectral Data for Representative Furan Derivatives

Key Insights :

- The target compound’s $ ^1H $-NMR would likely show furan protons upfield (δ 6.5–7.2) compared to electron-deficient furans (e.g., nitro-substituted) due to moderate electron withdrawal from chlorine.

- Mass spectrometry would distinguish it from non-halogenated analogs via isotopic peaks characteristic of chlorine ($ ^{35}Cl $/$ ^{37}Cl $) .

Biological Activity

2-(3-Chloro-2-methylprop-1-en-1-yl)furan is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications in medicine, particularly focusing on anticancer properties and other pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chlorinated alkenes. The methodology often includes microwave-assisted techniques to enhance yields and reduce reaction times, which has been noted in various studies on related furan compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives, including this compound. This compound has shown significant cytotoxicity against various cancer cell lines, including HepG2 (human liver carcinoma) and A2780 (human ovarian cancer).

Table 1: IC50 Values of this compound Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) ± S.D. |

|---|---|---|

| This compound | HepG2 | 5.5 ± 1.2 |

| This compound | A2780 | 11.0 ± 0.5 |

The compound exhibited an IC50 value of 5.5 µM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin, which has an IC50 value of approximately 10 µM .

The mechanism behind the anticancer activity of furan derivatives often involves DNA damage and apoptosis induction in cancer cells. Studies have shown that compounds like this compound can significantly increase DNA fragmentation in treated cells compared to controls, suggesting a strong pro-apoptotic effect .

Antimicrobial Activity

Apart from anticancer effects, furan derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as chlorine in this compound, enhances its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Furan Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 23 |

| This compound | E. coli | 20 |

Case Studies

Several case studies have demonstrated the effectiveness of furan derivatives in clinical settings:

- Study on HepG2 Cells : A study evaluating the cytotoxic effects of various furan derivatives showed that those containing the chloro group had enhanced activity against liver cancer cells, supporting the potential use of compounds like this compound in targeted cancer therapies .

- Antimicrobial Testing : In a comparative study on antimicrobial agents, furan derivatives were tested against common pathogens. The results indicated that those with chlorine substitutions exhibited superior inhibition rates, making them candidates for further development as antimicrobial agents .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-Chloro-2-methylprop-1-en-1-yl)furan?

The synthesis typically involves halogenation or alkylation of furan derivatives. For example:

- Chlorinating agents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to introduce chlorine substituents. Reaction temperatures between 60–80°C in anhydrous dichloromethane or toluene are optimal .

- Friedel-Crafts alkylation : Aluminum chloride (AlCl₃) as a catalyst in non-polar solvents (e.g., dichloromethane) facilitates electrophilic substitution on the furan ring .

- Key factors : Solvent polarity, temperature control (to avoid side reactions), and stoichiometric ratios of reagents significantly impact yield (reported 50–75% in similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the chlorinated alkene and furan ring. For example, the vinylic proton in the chloro-alkene moiety appears as a doublet at δ 5.8–6.2 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=C stretching in furan) and ~750 cm⁻¹ (C-Cl bond) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 170–175) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations provide insights into:

- Electrophilic Reactivity : The electron-deficient chloro-alkene group enhances susceptibility to nucleophilic attack, with Fukui indices highlighting reactive sites .

- Conformational Stability : The trans configuration of the chloro-alkene is energetically favored (ΔG ≈ 2.1 kcal/mol over cis) due to reduced steric hindrance .

- HOMO-LUMO Gaps : A calculated gap of ~5.2 eV suggests moderate reactivity, aligning with experimental observations of selective substitution reactions .

Q. What mechanistic challenges arise in cross-coupling reactions involving this compound?

The chloro-alkene and furan ring pose unique challenges:

- Catalyst Poisoning : The furan oxygen may coordinate with palladium catalysts, reducing efficiency in Suzuki-Miyaura couplings. Using bulky ligands (e.g., SPhos) mitigates this issue .

- Regioselectivity : Electrophilic substitution on the furan ring competes with alkene reactivity. Kinetic studies show that electron-withdrawing substituents (e.g., Cl) direct reactions to the β-position of the furan .

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

Contradictions often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase yields by stabilizing intermediates, but may promote side reactions (e.g., hydrolysis of the chloro group) .

- Catalyst Purity : Trace moisture in AlCl₃ reduces Friedel-Crafts efficiency. Yields improve from 55% to 72% when using rigorously dried catalysts .

- Temperature Gradients : Rapid exotherms in chlorination steps can lead to decomposition. Controlled addition of reagents at 0°C improves reproducibility .

Methodological Recommendations

- Synthetic Protocols : Prioritize SOCl₂ in CH₂Cl₂ for scalability and reproducibility .

- Analytical Workflow : Combine NMR (structural confirmation), IR (functional group analysis), and MS (molecular weight validation) .

- Computational Studies : Use DFT with B3LYP/6-31G(d) basis sets to model reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.